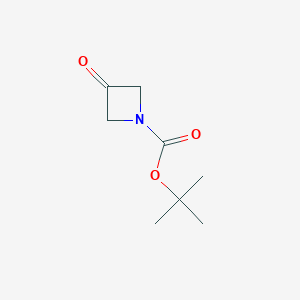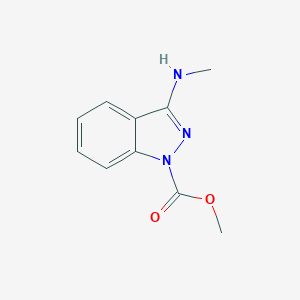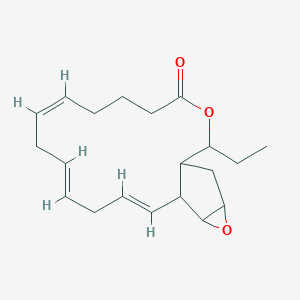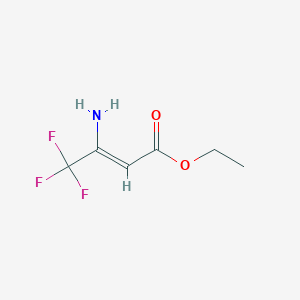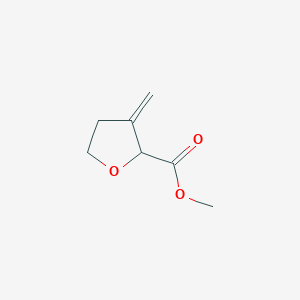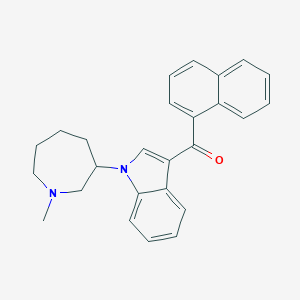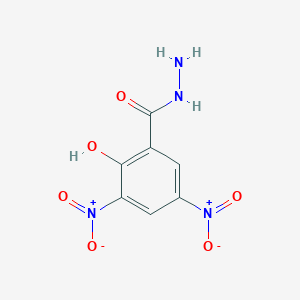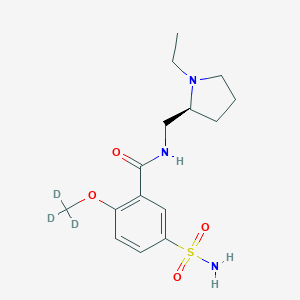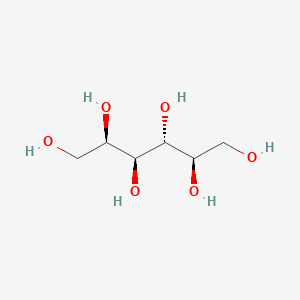![molecular formula C14H19FO9 B119612 [(2R,3R,4S,5R)-3,4,6-三乙酰氧基-5-氟氧杂环己烷-2-基]甲基乙酸酯 CAS No. 141395-48-4](/img/structure/B119612.png)
[(2R,3R,4S,5R)-3,4,6-三乙酰氧基-5-氟氧杂环己烷-2-基]甲基乙酸酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(2R,3R,4S,5R)-3,4,6-triacetyloxy-5-fluorooxan-2-yl]methyl acetate, also known as TFA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. TFA is a derivative of 5-fluoro-2'-deoxyuridine, which is a nucleoside analog that has been widely used as an antiviral and anticancer agent. TFA has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been extensively studied.
科学研究应用
植物成像
该化合物用于植物成像研究。 它是一种[18F]氟标记的葡萄糖类似物,其中C-2羟基被正电子发射的[18F]放射性同位素取代 . 它在化学和结构上模拟葡萄糖,并且发现其摄取和分布与葡萄糖相似 . 这使其成为监测放射性示踪剂转运、分析溶质转运、根系吸收、光合产物追踪、碳分配和植物中糖苷生物合成的宝贵工具 .
医学诊断
在医学领域,2-氟-2-脱氧葡萄糖四乙酸酯通常用作葡萄糖的放射性示踪剂 . 它是最著名的放射性药物正电子发射体,在临床和临床前领域均有应用 . 该化合物用于正电子发射断层扫描 (PET),这是一种强大的非侵入性成像技术,用于临床诊断和药物开发 .
肿瘤学
该化合物在肿瘤学中广泛应用,用于可视化和定量评估体内生物学和药理学过程 . 它在癌症的检测和分期中特别有用,因为癌细胞的葡萄糖代谢率通常高于正常细胞 .
神经科学
在神经科学中,该化合物用于绘制大脑葡萄糖代谢图 . 这使得能够研究各种神经系统疾病,包括神经退行性疾病、脑肿瘤和其他疾病
作用机制
Target of Action
Similar compounds are often used in the synthesis of complex carbohydrates , suggesting that it may interact with enzymes involved in carbohydrate metabolism.
Pharmacokinetics
Similar compounds are often used in the synthesis of complex carbohydrates , suggesting that it may be well-absorbed and distributed throughout the body. The presence of the acetate groups could potentially enhance its lipophilicity, aiding in its absorption and distribution.
Action Environment
For instance, extreme pH or temperature conditions could potentially affect the stability of the compound .
生化分析
Biochemical Properties
The biochemical properties of 2-fluoro-2-deoxyglucose tetraacetate are closely related to its structural similarity to glucose. It is transported into cells via glucose transporters (GLUTs), where it undergoes phosphorylation to form 2-fluoro-2-deoxyglucose-6-phosphate . This phosphorylated form is not a suitable substrate for further metabolism, leading to its accumulation within cells . This property makes it a valuable tool for studying glucose metabolism and transport .
Cellular Effects
2-fluoro-2-deoxyglucose tetraacetate has significant effects on cellular processes. It is known to interfere with glycolysis, leading to a decrease in ATP generation . This can impact various cellular functions, including cell signaling pathways, gene expression, and cellular metabolism . Its accumulation in cells can also be indicative of tissue hypoxia .
Molecular Mechanism
The molecular mechanism of action of 2-fluoro-2-deoxyglucose tetraacetate involves its uptake into cells via GLUTs and subsequent phosphorylation . This results in the formation of 2-fluoro-2-deoxyglucose-6-phosphate, which cannot be further metabolized, leading to its accumulation within cells . This accumulation can interfere with normal cellular metabolism and function .
Temporal Effects in Laboratory Settings
The effects of 2-fluoro-2-deoxyglucose tetraacetate can change over time in laboratory settings. Its stability, degradation, and long-term effects on cellular function can be observed in in vitro or in vivo studies
Dosage Effects in Animal Models
The effects of 2-fluoro-2-deoxyglucose tetraacetate can vary with different dosages in animal models
Metabolic Pathways
2-fluoro-2-deoxyglucose tetraacetate is involved in the glucose metabolism pathway . After its uptake into cells, it is phosphorylated to form 2-fluoro-2-deoxyglucose-6-phosphate . Unlike glucose-6-phosphate, it cannot be further metabolized, leading to its accumulation within cells .
Transport and Distribution
2-fluoro-2-deoxyglucose tetraacetate is transported into cells via GLUTs . Once inside the cell, it is phosphorylated and accumulates within the cell due to its inability to be further metabolized . The distribution of this compound within cells and tissues can be visualized using positron emission tomography (PET) imaging .
Subcellular Localization
Given its structural similarity to glucose, it is likely to be found in the cytoplasm where glucose metabolism occurs
属性
IUPAC Name |
[(2R,3R,4S,5R)-3,4,6-triacetyloxy-5-fluorooxan-2-yl]methyl acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FO9/c1-6(16)20-5-10-12(21-7(2)17)13(22-8(3)18)11(15)14(24-10)23-9(4)19/h10-14H,5H2,1-4H3/t10-,11-,12-,13-,14?/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIPRSJXOVDEYLX-GNMOMJPPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC(=O)C)F)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H](C(O1)OC(=O)C)F)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19FO9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

